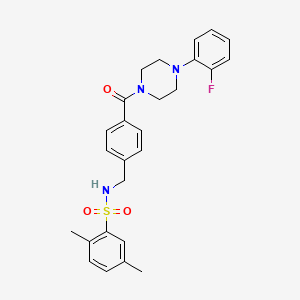

![molecular formula C15H19N3O2S B2522726 4-cyano-5-[(cyclopropylcarbonyl)amino]-N,N-diethyl-3-methylthiophene-2-carboxamide CAS No. 438613-93-5](/img/structure/B2522726.png)

4-cyano-5-[(cyclopropylcarbonyl)amino]-N,N-diethyl-3-methylthiophene-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Efficient Preparation of 5-Amino-4-cyano-N-(cyclopropylcarbamoyl)-3-aryl-2,3-dihydrothiophene-2-carboxamide Derivatives

The study titled "Efficient Preparation of 5-Amino-4-cyano-N-(cyclopropylcarbamoyl)-3-aryl-2,3-dihydrothiophene-2-carboxamide Derivatives Without Using Any Other Catalysts" presents a novel synthesis method for a series of thiophene carboxamide derivatives. The synthesis involves the reaction of thiazolidine-2,4-dione, aromatic aldehydes, malononitrile, and cyclopropylamine, which proceeds smoothly in anhydrous ethanol without the need for additional catalysts. This method offers several advantages, including good yields, short reaction times, and mild conditions. The purification process is notably straightforward, as the products precipitate upon cooling to room temperature and require only simple filtration without further purification steps .

Synthesis Analysis

The synthesis of the thiophene carboxamide derivatives is characterized by its simplicity and efficiency. The absence of a catalyst and the use of anhydrous ethanol as the solvent contribute to the mildness of the reaction conditions. The reaction's high yield and the ease of product isolation through precipitation and filtration are significant benefits that enhance the practicality of this synthetic route. This method could potentially be applied to the synthesis of other similar compounds, making it a valuable addition to the field of organic synthesis .

Molecular Structure Analysis

Although the provided data does not include detailed molecular structure analysis for the specific compound "4-cyano-5-[(cyclopropylcarbonyl)amino]-N,N-diethyl-3-methylthiophene-2-carboxamide," the general approach to analyzing the molecular structure of such compounds would involve techniques such as X-ray crystallography, NMR, and UV-Vis spectroscopy. These techniques would allow for the determination of the compound's crystal structure, as well as insights into its electronic and spatial configuration .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of the thiophene carboxamide derivatives are likely to include nucleophilic addition and subsequent cyclization. The reactivity of the cyano group and the amino group in the presence of aromatic aldehydes and malononitrile suggests the formation of a complex network of interactions leading to the final product. The specific interactions and mechanisms would require further investigation through experimental studies and theoretical calculations .

Physical and Chemical Properties Analysis

The physical properties of the synthesized compounds, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of the cyano group and the cyclopropylcarbamoyl moiety in the compound suggests potential for specific intermolecular interactions, which could influence these properties. The chemical properties, including reactivity and potential for further transformations, are also dictated by the functional groups present in the molecule. For instance, the cyano group could be involved in further chemical reactions, such as nucleophilic addition or reduction .

Wissenschaftliche Forschungsanwendungen

Synthetic Methodologies and Chemical Properties

Efficient Synthesis Techniques : A study demonstrated an efficient synthesis method for derivatives similar to the compound , highlighting the use of anhydrous ethanol and the absence of additional catalysts, which simplifies the purification process and increases yield (Gao et al., 2013).

Crystal Structure and Hydrogen Bonding : Research on anticonvulsant enaminones, though structurally different, emphasizes the importance of crystal structure determination in understanding the properties and potential applications of such compounds, including hydrogen bonding patterns (Kubicki et al., 2000).

Applications in Materials Science

Electrochromic Properties : A study on poly(3,4-ethylenedioxythiophene) derivatives, which share a common motif of functionalized thiophene rings, showed significant potential in electrochromic applications, with high contrast ratios and coloration efficiencies, indicating the relevance of similar thiophene-based compounds in smart materials and displays (Hu et al., 2014).

Dye Sensitized Solar Cells (DSSCs) : Research into conductive polymer dyes, including those with thiophene derivatives, for application in solar cells suggests the potential of similar cyano and amino-functionalized thiophenes in enhancing solar cell performance through improved binding to TiO2 surfaces and charge-transfer processes (Yoon et al., 2011).

Eigenschaften

IUPAC Name |

4-cyano-5-(cyclopropanecarbonylamino)-N,N-diethyl-3-methylthiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O2S/c1-4-18(5-2)15(20)12-9(3)11(8-16)14(21-12)17-13(19)10-6-7-10/h10H,4-7H2,1-3H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYEWXMUCRPWPBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=C(C(=C(S1)NC(=O)C2CC2)C#N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

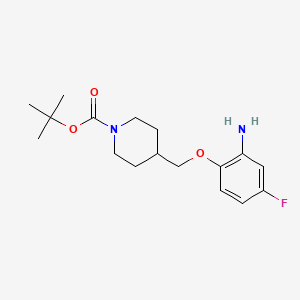

![3-Phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide](/img/structure/B2522644.png)

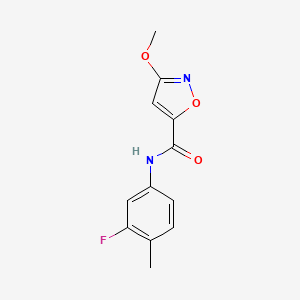

![2-(7-chloro-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-methyl-N-phenylacetamide](/img/structure/B2522645.png)

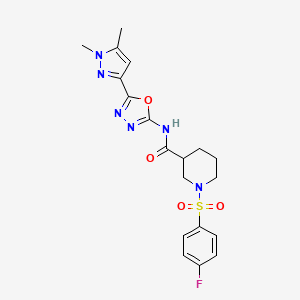

![N-{[1-(2-cyclohexylethyl)benzimidazol-2-yl]methyl}-2-furylcarboxamide](/img/structure/B2522647.png)

![2-[4-(3-Methylphenyl)piperazin-1-yl]acetonitrile](/img/structure/B2522648.png)

![9-(2-methoxyphenyl)-1,7-dimethyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2522651.png)

![2-(((5-Bromo-3-methylimidazo[2,1-b]thiazol-6-yl)methyl)thio)-5-nitrobenzo[d]thiazole](/img/structure/B2522653.png)

![1-{2-[2-Chloro-6-(4-chlorophenoxy)-4-pyridyl]-4-methyl-1,3-thiazol-5-yl}ethan-1-one 1-phenylhydrazone](/img/structure/B2522655.png)

![N'-[2-Hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]oxamide](/img/structure/B2522656.png)

![2-[2-[2-[4-[2-(1,3-Dioxoisoindol-2-yl)ethyl]-1,3-thiazol-2-yl]-1,3-thiazol-4-yl]ethyl]isoindole-1,3-dione](/img/structure/B2522657.png)

![2-(Tert-butyl)-5-({[(phenylsulfonyl)amino]carbonyl}amino)-1,3,4-thiadiazole](/img/structure/B2522661.png)